molecular formula C23H25N3O4S2 B12015786 N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thi opheno[2,3-d]pyrimidin-2-ylthio))acetamide

N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thi opheno[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12015786
M. Wt: 471.6 g/mol
InChI Key: UQBAGNVJVJQWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reactants: The intermediate product from Step 1 is reacted with a thiophene derivative.

    Conditions: This step often requires the use of a catalyst and elevated temperatures to ensure the formation of the thiophene ring.

  • Step 3: Addition of the Pyrimidine Ring

      Reactants: The product from Step 2 is further reacted with a pyrimidine precursor.

      Conditions: This step may involve the use of a strong base or acid to promote the cyclization reaction.

  • Step 4: Final Modifications

      Conditions: These reactions are typically carried out under mild conditions to avoid decomposition of the complex molecule.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic reactions

    • Step 1: Formation of the Core Structure

        Reactants: Starting materials include 3,5-dimethoxyphenylamine and a suitable acylating agent.

        Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the core amide structure.

    Chemical Reactions Analysis

    Types of Reactions

    N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

      Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

      Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

      Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

    Major Products

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

    Scientific Research Applications

    N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide has several applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

      Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide
    • N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

    Uniqueness

    This compound stands out due to its unique combination of functional groups and structural complexity. Compared to similar compounds, it may exhibit distinct biological activities and chemical reactivity, making it a valuable subject for further research.

    Properties

    Molecular Formula

    C23H25N3O4S2

    Molecular Weight

    471.6 g/mol

    IUPAC Name

    N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

    InChI

    InChI=1S/C23H25N3O4S2/c1-4-9-26-22(28)20-17-7-5-6-8-18(17)32-21(20)25-23(26)31-13-19(27)24-14-10-15(29-2)12-16(11-14)30-3/h4,10-12H,1,5-9,13H2,2-3H3,(H,24,27)

    InChI Key

    UQBAGNVJVJQWJQ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.